o-Cresol, isoBOC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

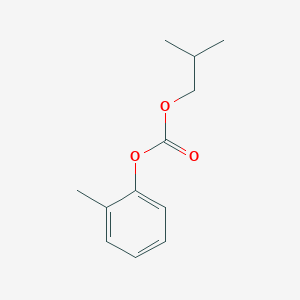

o-Cresol, isoBOC is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.2536 g/mol . It is a derivative of o-Cresol, which is also known as 2-methylphenol or 2-hydroxytoluene. This compound is widely used as an intermediate in the production of various chemicals and materials.

Métodos De Preparación

The synthesis of o-Cresol, isoBOC can be achieved through several methods. One common industrial method involves the reaction of chlorotoluene with sodium hydroxide solution at high temperatures (around 250°C) and pressure (approximately 300 bar) in a tubular reactor . This process initially forms cresolate, which is then converted into cresol by adding an acid. Another method involves the crystallization separation technique to obtain high-purity o-Cresol .

Análisis De Reacciones Químicas

Derivatization Reactions

The isoBOC (isobutoxycarbonyl) group is introduced to phenolic compounds like o-cresol to improve volatility and chromatographic performance.

Key Reaction Mechanism

The derivatization involves converting the phenolic hydroxyl group (-OH) of o-cresol into an isobutoxycarbonyl ester (Fig. 1):

o-Cresol+(CH3)2CHCH2OCOCl→o-Cresol isoBOC+HCl

This reaction occurs under acidic aqueous conditions (pH 2) with subsequent pH adjustment to 8 for optimal product recovery .

Table 1: Derivatization Conditions for o-Cresol isoBOC

Stability and Fragmentation Patterns

o-Cresol isoBOC exhibits stability under GC-MS conditions but undergoes specific fragmentation during ionization.

Mass Spectrometry Fragmentation

-

Primary ions : The molecular ion [M]+ at m/z 208 dominates in electron ionization (EI) mode .

-

Fragmentation pathways :

Table 2: Fragmentation Data for o-Cresol isoBOC

| Ion Type | m/z | Relative Abundance | Source |

|---|---|---|---|

| Molecular ion ([M]+) | 208 | 100% | |

| [M−C4H8O2]+ | 108 | 65% | |

| CF3O− | 85 | 20% |

Gas Chromatography-Mass Spectrometry (GC-MS)

o-Cresol isoBOC is chromatographically resolved using a DB-5 capillary column (30 m × 0.25 mm) with helium carrier gas. Retention indices (RI) and temperature programs are critical for separation :

Table 3: GC Parameters for o-Cresol isoBOC Analysis

| Parameter | Value | Source |

|---|---|---|

| Column phase | DB-5 (5% phenyl-methylpolysiloxane) | |

| Temperature program | 60°C → 280°C at 5°C/min | |

| Retention index (RI) | 1446 | |

| Detection limit (CIMS) | ~1 ppb |

Reactivity Insights

While the isoBOC group enhances analytical utility, it modifies the native reactivity of o-cresol:

-

Hydrolysis : The ester bond is susceptible to alkaline hydrolysis, regenerating o-cresol .

-

Thermal stability : Decomposition occurs above 280°C, consistent with GC elution limits .

Environmental and Metabolic Relevance

Though primarily a synthetic derivative, carboxylation and oxidative pathways observed in o-cresol suggest potential analogies for isoBOC derivatives under biological conditions. For example:

Aplicaciones Científicas De Investigación

Chemical Properties and Production

o-Cresol is produced primarily through the methylation of phenol or by the distillation of coal tar. It appears as a colorless to yellow liquid with a distinct phenolic odor. The global production volume is estimated at approximately 37,000 to 38,000 tons per annum .

Industrial Applications

1. Agricultural Chemicals

- Pesticides : o-Cresol serves as an intermediate in the synthesis of various herbicides such as dinitrocresols and MCPA (2-methyl-4-chlorophenoxyacetic acid) .

- Fungicides : It is used in formulations to combat fungal infections in crops.

2. Pharmaceuticals

- Active Pharmaceutical Ingredients (APIs) : o-Cresol is utilized in the synthesis of APIs due to its reactivity and ability to form complex structures .

3. Chemical Intermediates

- Resins and Plastics : It is a precursor for phenolic and epoxy resins, which are essential in the manufacturing of plastics and coatings .

- Solvents : Used as a solvent in various chemical processes and formulations .

4. Cleaning Agents

- Disinfectants : o-Cresol is incorporated into disinfectants due to its antimicrobial properties .

- Degreasers : It is effective in metal cleaning applications.

Environmental Applications

o-Cresol has been studied for its biodegradation potential. Research indicates that certain bacteria, such as Pseudomonas monteilii, can effectively degrade o-Cresol in contaminated soils, restoring seed germination rates in mustard plants exposed to this compound .

Case Study: Bioremediation Using Pseudomonas monteilii

In a controlled study, soil spiked with varying concentrations of o-cresol was treated with Pseudomonas monteilii. Results showed:

- At 25 mg/kg concentration, germination improved from 36% to 64% post-treatment.

- At 50 mg/kg concentration, germination increased from 0% to 20% after bacterial inoculation .

Toxicological Profile

Despite its utility, o-Cresol poses health risks. It is classified as toxic by ingestion and skin absorption. Short-term exposure can lead to respiratory irritation and other adverse effects . Regulatory bodies have established guidelines for safe handling due to its neurotoxic potential.

Data Table: Applications of o-Cresol

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Agriculture | Herbicides, fungicides | Key intermediate for pesticide production |

| Pharmaceuticals | Synthesis of APIs | Vital for drug formulation |

| Chemical Manufacturing | Resins, solvents | Used in plastics and coatings |

| Cleaning Agents | Disinfectants, degreasers | Effective antimicrobial agent |

| Environmental Science | Bioremediation | Degradation by specific bacteria |

Mecanismo De Acción

The mechanism of action of o-Cresol, isoBOC involves its interaction with bacterial cell membranes, leading to physical damage and subsequent bactericidal effects . This compound is absorbed across the respiratory and gastrointestinal tract and through the skin. It is mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .

Comparación Con Compuestos Similares

o-Cresol, isoBOC is similar to other cresol isomers, such as m-Cresol and p-Cresol. it is unique in its specific applications and properties. For example:

m-Cresol: Used as a preservative in pharmaceuticals.

p-Cresol: Used in the production of antioxidants and fragrances.

These compounds share similar chemical structures but differ in their specific uses and properties.

Propiedades

IUPAC Name |

(2-methylphenyl) 2-methylpropyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)8-14-12(13)15-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXWOUNCYHNMCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.